molecular formula C18H28N2O2 B5229737 1-(cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate

1-(cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate

Cat. No. B5229737
M. Wt: 304.4 g/mol
InChI Key: DPCOHNJVWSAZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate can modulate the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various diseases. In addition, the compound has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate in lab experiments is its high potency. This allows researchers to use lower concentrations of the compound, which can reduce the risk of toxicity and side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate. One area of interest is the development of new derivatives of the compound with improved solubility and potency. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and psychiatric disorders.
In conclusion, 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor properties make it a subject of interest for scientific research. While there are limitations to its use in lab experiments, future directions for research on this compound hold great promise for the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate involves the reaction of 2,3-dimethoxybenzaldehyde with cyclobutanemethanamine in the presence of trifluoroacetic acid. The product is then purified through recrystallization to obtain the pure compound.

Scientific Research Applications

1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

1-(cyclobutylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-21-17-8-4-7-16(18(17)22-2)14-20-11-9-19(10-12-20)13-15-5-3-6-15/h4,7-8,15H,3,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCOHNJVWSAZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine

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